Afatinib (oxalate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Afatinib (oxalate) is a medication primarily used to treat non-small cell lung carcinoma (NSCLC). It belongs to the tyrosine kinase inhibitor family of medications and is known for its ability to irreversibly inhibit the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases . Afatinib is taken orally and is particularly effective in treating NSCLC cases that harbor mutations in the EGFR gene .
Métodos De Preparación
Afatinib (oxalate) can be synthesized through various methods. One common synthetic route involves the use of 4-fluoro-2-aminobenzoic acid as a starting material. The synthesis process includes six steps: cyclization, nitration, substitution, reduction, condensation, and salification . Another method involves using 2-nitrile-4-[4-(N,N-dimethylamino)-I-oxo-2-buten-I-yl]amino-5-[(S)-(tetrahydrofuran-3-yl)oxy]aniline and 4-fluoro-3-chloroaniline as starting materials, followed by condensation and cyclization reactions . These methods are designed to optimize yield and purity, making them suitable for industrial production.
Análisis De Reacciones Químicas
Afatinib (oxalate) undergoes various chemical reactions, including:
Oxidation: Afatinib can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups in afatinib, resulting in different derivatives.
Common reagents used in these reactions include N,N-dimethylformamide dimethyl acetal, various acids and bases, and specific catalysts to facilitate the reactions . The major products formed from these reactions are typically intermediates that are further processed to obtain the final afatinib compound.
Aplicaciones Científicas De Investigación
Afatinib (oxalate) has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving tyrosine kinase inhibitors and their chemical properties.
Biology: Afatinib is studied for its effects on cellular signaling pathways, particularly those involving EGFR and HER2.
Medicine: The primary application of afatinib is in the treatment of NSCLC.
Mecanismo De Acción
Afatinib exerts its effects by irreversibly binding to and inhibiting the kinase domains of EGFR, HER2, and HER4 . This inhibition prevents the autophosphorylation of these receptors, thereby blocking downstream signaling pathways that promote cell growth and survival . By targeting these pathways, afatinib effectively inhibits the proliferation of cancer cells that rely on EGFR and HER2 signaling .
Comparación Con Compuestos Similares
Afatinib is often compared with other tyrosine kinase inhibitors, such as erlotinib, gefitinib, and osimertinib. While all these compounds target EGFR, afatinib is unique in its ability to irreversibly inhibit multiple members of the ErbB family, including HER2 and HER4 . This broader spectrum of activity makes afatinib effective against a wider range of EGFR mutations, including those resistant to first-generation inhibitors . Similar compounds include:
Erlotinib: A reversible EGFR inhibitor used in the treatment of NSCLC.
Gefitinib: Another reversible EGFR inhibitor with similar applications.
Osimertinib: A third-generation EGFR inhibitor that targets specific resistant mutations.
Afatinib’s unique mechanism of action and broader target range make it a valuable option in the treatment of various cancers, particularly those with complex EGFR mutations .
Propiedades
Fórmula molecular |
C26H27ClFN5O7 |
---|---|
Peso molecular |
576.0 g/mol |
Nombre IUPAC |
(E)-N-[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]-4-(dimethylamino)but-2-enamide;oxalic acid |
InChI |
InChI=1S/C24H25ClFN5O3.C2H2O4/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15;3-1(4)2(5)6/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29);(H,3,4)(H,5,6)/b4-3+;/t16-;/m0./s1 |
Clave InChI |
BBWOQZNSNOUXFP-KHNHNNODSA-N |
SMILES isomérico |
CN(C)C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.